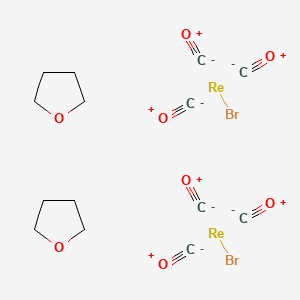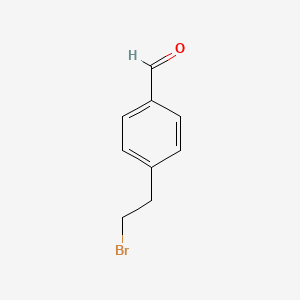
4-(2-溴乙基)苯甲醛
描述
4-(2-Bromoethyl)benzaldehyde is an organic compound that contains both bromine and benzene rings in its molecular structure. It has a molecular weight of 213.07 .
Synthesis Analysis
The synthesis of 4-(2-Bromoethyl)benzaldehyde can be achieved through various methods. One such method involves the reaction of 2- (2-bromoethyl)benzaldehyde with a variety of aryl, heteroaryl amines . Another method involves the reaction of 2-aminobenzenethiols and acetophenones under metal-free conditions .Molecular Structure Analysis
The molecular formula of 4-(2-Bromoethyl)benzaldehyde is C9H9BrO . The InChI code is 1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 .Chemical Reactions Analysis
4-(2-Bromoethyl)benzaldehyde can undergo various chemical reactions. For instance, it can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . It can also participate in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes .Physical And Chemical Properties Analysis
4-(2-Bromoethyl)benzaldehyde has a molecular weight of 213.07 . It has a predicted boiling point of 285.7±15.0 °C and a predicted density of 1.448±0.06 g/cm3 .科学研究应用
抗癌药物中间体的合成
4-(2-溴乙基)苯甲醛在各种小分子抗癌药物的合成中起着至关重要的作用。其衍生物在新型抗肿瘤药物的开发中是不可或缺的,可以提高药物的选择性、效率和安全性。例如,4-(吡咯烷-1-基)苯甲醛的合成,作为一种水溶性醛,已经优化以获得高产率,并在创造有效的抗癌药物中起着关键作用(Zhang, Cao, Xu, & Wang, 2018)。
有机合成中的不对称催化
该化合物用于合成手性二氢异喹啉盐,这些盐作为简单烯烃环氧化的有效不对称催化剂。这些催化剂在生产对映纯化合物方面非常有价值,对有机化学中各种应用至关重要(Page, Buckley, Rassias, & Blacker, 2006)。
标记苯甲醛的合成
4-(2-溴乙基)苯甲醛参与了高度官能化的2H和13C标记苯甲醛的合成。这些标记化合物在有机合成研究中至关重要,并在创造天然产物和药物中有广泛应用(Boga, Alhassan, & Hesk, 2014)。
有机离子液体的制备
该化合物用于制备噻唑离子基有机离子液体(OILs)。这些新型OILs在促进苯甲醛的苯甙缩合反应中具有重要意义,展示了其在新型离子液体系统开发中的实用性(Davis & Forrester, 1999)。
真菌毒性研究
已合成并评估了4-(2-溴乙基)苯甲醛衍生物的真菌毒性。这些研究对于开发新的化合物以对抗植物病原真菌至关重要,这在农业中具有重要应用(Sandhar, Sharma, & Manrao, 2008)。
未来方向
4-(2-Bromoethyl)benzaldehyde has potential applications in the synthesis of benzamides and benzothiazoles, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, reactions, and potential applications of 4-(2-Bromoethyl)benzaldehyde . They highlight the compound’s role in the synthesis of benzamides and benzothiazoles, and its potential for future research and applications .
属性
IUPAC Name |
4-(2-bromoethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEZEUJKYFXNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454678 | |
| Record name | 4-(2-bromoethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)benzaldehyde | |
CAS RN |
7617-70-1 | |
| Record name | 4-(2-bromoethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

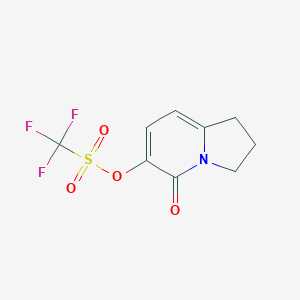
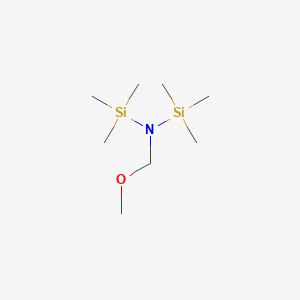
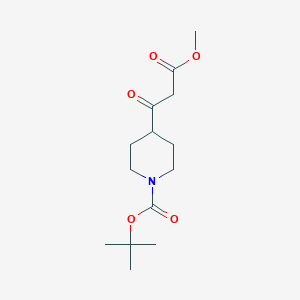
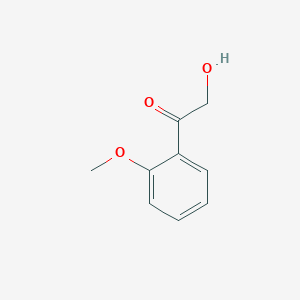
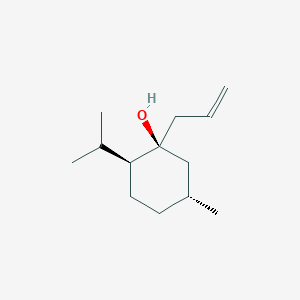
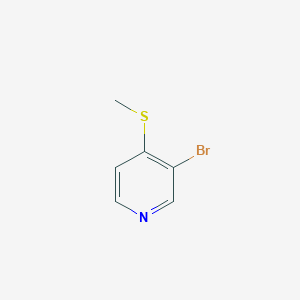
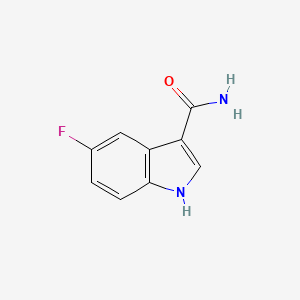
![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)
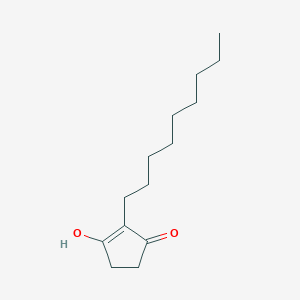
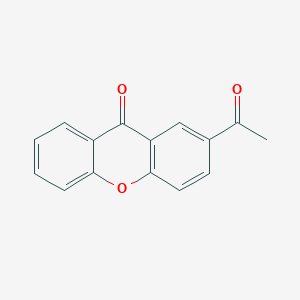
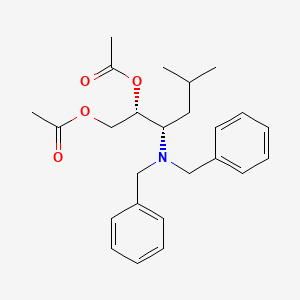
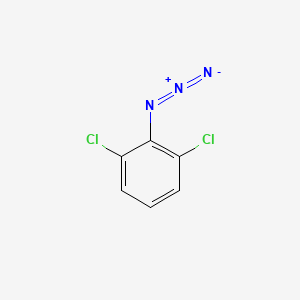
![Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate](/img/structure/B1625297.png)
